6-Methyl-3-nitropicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactions
One prominent application of 6-Methyl-3-nitropicolinonitrile is in the synthesis of new chemical entities through various organic reactions. For instance, Calhelha and Queiroz (2010) utilized 3-nitropicolinonitriles in the preparation of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates, which were further used to synthesize di(hetero)arylamines through Buchwald–Hartwig coupling and intramolecular cyclizations (Calhelha & Queiroz, 2010). Additionally, Breton and Bélanger (2008) explored the modification of carbon electrodes with aryl groups, showcasing the versatility of nitropicolinonitrile derivatives in electrochemical applications (Breton & Bélanger, 2008).
Material Science and Imaging
In material science, the compound's derivatives find applications in enhancing imaging techniques. Caneda-Martínez et al. (2017) investigated Ni2+ complexes with hexadentate ligands derived from 6-methylpicolinamide for their potential as magnetic resonance imaging (MRI) contrast agents. These complexes demonstrated promising properties for the development of new MRI agents (Caneda-Martínez et al., 2017).
Medicinal Chemistry and Pharmacology
Lei et al. (2015) developed an improved synthetic method for N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a potent inhibitor of PHD2, which is relevant in the treatment of anemia. This optimized synthesis route demonstrates the compound's significance in the development of therapeutic agents (Lei et al., 2015).
Environmental Chemistry
Research on aerobic degradation pathways for pollutants, such as Nishino, Paoli, and Spain (2000), highlights the application of nitropicolinonitrile derivatives in understanding and developing bacterial degradation pathways for environmental contaminants (Nishino, Paoli, & Spain, 2000).
Properties
IUPAC Name |
6-methyl-3-nitropyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-2-3-7(10(11)12)6(4-8)9-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDGIPJZTYZBTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443648 |
Source
|
Record name | 6-methyl-3-nitro-pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187242-90-6 |
Source
|
Record name | 6-methyl-3-nitro-pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.